molecular formula C13H20FN B13615280 n-(2-Fluorophenethyl)pentan-2-amine

n-(2-Fluorophenethyl)pentan-2-amine

Cat. No.: B13615280
M. Wt: 209.30 g/mol
InChI Key: ILXHPNWAFUNSRC-UHFFFAOYSA-N
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Description

n-(2-Fluorophenethyl)pentan-2-amine: is an organic compound with the molecular formula C13H20FN . It is a member of the amine class of compounds, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is notable for its fluorine substitution, which can significantly influence its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Fluorophenethyl)pentan-2-amine typically involves the reaction of 2-fluorophenethylamine with a suitable alkylating agent under controlled conditions. One common method is the reductive amination of 2-fluorophenethylamine with pentan-2-one in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: n-(2-Fluorophenethyl)pentan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

n-(2-Fluorophenethyl)pentan-2-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, particularly in the study of neurotransmitter analogs.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of n-(2-Fluorophenethyl)pentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: n-(2-Fluorophenethyl)pentan-2-amine is unique due to its specific combination of a fluorophenethyl group and a pentan-2-amine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C13H20FN

Molecular Weight

209.30 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]pentan-2-amine

InChI

InChI=1S/C13H20FN/c1-3-6-11(2)15-10-9-12-7-4-5-8-13(12)14/h4-5,7-8,11,15H,3,6,9-10H2,1-2H3

InChI Key

ILXHPNWAFUNSRC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NCCC1=CC=CC=C1F

Origin of Product

United States

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